6-Methyl-2-phenylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-methyl-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOIDJNHHQPEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332609 | |
| Record name | 6-METHYL-2-PHENYL 3-PYRIDAZINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38154-50-6 | |
| Record name | 6-METHYL-2-PHENYL 3-PYRIDAZINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Methyl 2 Phenylpyridazin 3 2h One and Its Precursors
Cyclization Reactions for Pyridazinone Ring Formation
The cornerstone of pyridazinone synthesis lies in the cyclization reaction that forms the heterocyclic ring. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a 1,4-dicarbonyl compound or its synthetic equivalent. The choice of precursors and reaction conditions allows for the introduction of various substituents on the pyridazinone core.
Hydrazine Derivative Condensations with Diketones and Keto Acids
A prevalent and classical method for the synthesis of the pyridazinone ring involves the condensation of hydrazine derivatives with γ-diketones or γ-keto acids. This approach is particularly effective for the preparation of 6-substituted pyridazinones.
A direct and high-yielding synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, a direct precursor to the target molecule, is achieved through the reaction of levulinic acid (a γ-keto acid) with phenylhydrazine (B124118). nih.gov The reaction is typically carried out by refluxing the two reactants in a suitable solvent, such as ethanol. nih.gov The initial condensation forms a phenylhydrazone, which then undergoes intramolecular cyclization to yield the dihydropyridazinone. Subsequent dehydrogenation, which can be achieved using various oxidizing agents, leads to the formation of 6-methyl-2-phenylpyridazin-3(2H)-one.
The general mechanism involves the initial formation of a hydrazone by the reaction of the keto group with phenylhydrazine, followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety on the carboxylic acid group, leading to cyclization and dehydration to form the pyridazinone ring.
Table 1: Synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid and Phenylhydrazine nih.gov
| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Yield |
| Levulinic Acid | Phenylhydrazine | Ethanol | Reflux, 4h | 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | 85% |
Reactions Involving Maleic Anhydride (B1165640) and Related Derivatives
Maleic anhydride and its derivatives serve as valuable C4 synthons for the construction of the pyridazinone ring. The reaction with hydrazine derivatives provides a straightforward route to pyridazin-3,6-dione structures and their analogs. To achieve the desired 6-methyl substitution for the target molecule, a substituted maleic anhydride, such as citraconic anhydride (methylmaleic anhydride), is the logical precursor.
The reaction of citraconic anhydride with phenylhydrazine would be expected to proceed via the formation of an intermediate hydrazide, followed by cyclization to yield 6-methyl-2-phenylpyridazine-3,6-dione. Subsequent selective reduction or other functional group manipulations would be necessary to arrive at the target this compound. The regioselectivity of the initial reaction between the unsymmetrical citraconic anhydride and phenylhydrazine is a critical factor in determining the final product.
While the general reaction of maleic anhydride with hydrazines is well-documented, specific examples detailing the synthesis of this compound from citraconic anhydride require further investigation to establish optimal conditions and yields.
Utility of Ethyl Acetoacetate (B1235776) as a Precursor
Ethyl acetoacetate is a versatile precursor in heterocyclic synthesis, most notably for pyrazolone (B3327878) derivatives when reacted with hydrazines. researchgate.netresearchgate.net However, its utility can be extended to the synthesis of pyridazinones under specific conditions or after modification.
A relevant example is the synthesis of a pyridazinone derivative from ethyl 2-(3-trifluoromethylphenyl)-4-oxopentanoate, which can be considered a derivative of ethyl acetoacetate. The reaction of this β-keto ester with 4-methylphenylhydrazine (B1211910) in the presence of glacial acetic acid at room temperature yields the corresponding pyridazinone. beilstein-journals.org This suggests that with the appropriate 1,4-dicarbonyl precursor derived from ethyl acetoacetate, a similar cyclization with phenylhydrazine could lead to the this compound skeleton.
The strategy would involve the initial elaboration of ethyl acetoacetate to introduce the necessary fourth carbon atom of the pyridazinone ring before the condensation with phenylhydrazine.
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds and can be ingeniously applied to the synthesis of pyridazinone precursors. scispace.com This strategy typically involves the acylation of an aromatic compound, such as benzene (B151609), with a suitable anhydride to generate a γ-keto acid. researchgate.net This intermediate is then cyclized with a hydrazine derivative to form the pyridazinone ring.
For the synthesis of this compound, a plausible route involves the Friedel-Crafts acylation of benzene with itaconic anhydride (methylenesuccinic anhydride). wikipedia.org This reaction, catalyzed by a Lewis acid like aluminum chloride, would yield 4-oxo-4-phenyl-2-methylenbutanoic acid. Subsequent reaction of this γ-keto acid with phenylhydrazine would lead to the formation of the pyridazinone ring. A final isomerization step would be required to move the double bond into the thermodynamically more stable position, resulting in this compound.
Table 2: Proposed Friedel-Crafts Acylation Route to a this compound Precursor
| Aromatic Substrate | Acylating Agent | Catalyst | Intermediate | Subsequent Reactant |
| Benzene | Itaconic Anhydride | AlCl₃ | 4-oxo-4-phenyl-2-methylenbutanoic acid | Phenylhydrazine |
This method offers the advantage of constructing the key γ-keto acid precursor with the desired substitution pattern in a single step.
Cyclization of Perfluoroketene Dithioacetals via γ-Keto Thioesters
An innovative approach to pyridazinone synthesis involves the use of perfluoroketene dithioacetals as starting materials. These compounds can be converted into γ-keto thioesters, which are then cyclized with hydrazine derivatives. While this method is particularly noted for the synthesis of perfluorinated pyridazinones, the underlying principle of cyclizing a γ-keto thioester is applicable to the synthesis of other pyridazinone derivatives.
The synthesis would proceed by first preparing a suitable γ-keto thioester precursor that would lead to the 6-methyl substitution. This could potentially be achieved by reacting a Grignard reagent, such as methylmagnesium bromide, with an appropriate starting material. The resulting γ-keto thioester would then be reacted with phenylhydrazine. The condensation would likely proceed in a two-step sequence involving the formation of a hydrazone followed by a dehydrogenation reaction to yield the aromatic pyridazinone ring. The specifics of adapting this methodology for the non-fluorinated target compound, this compound, would require further synthetic exploration.
Mucochloric Acid and Hydrazine Hydrate (B1144303) Pathways
Mucochloric acid is a useful starting material for the synthesis of various halogenated heterocyclic compounds, including pyridazinones. The reaction of mucochloric acid with hydrazine hydrate is a known method for producing 4,5-dihalopyridazin-3(2H)-ones.
While this pathway traditionally yields halogenated products, it could potentially be adapted for the synthesis of this compound through subsequent functionalization. This would involve the initial formation of the pyridazinone ring from mucochloric acid and phenylhydrazine, leading to a 4,5-dichloro-2-phenylpyridazin-3(2H)-one. The introduction of the 6-methyl group would then require further synthetic steps, such as a cross-coupling reaction to replace one of the chlorine atoms, followed by dehalogenation of the other. This multi-step approach is less direct than the previously described methods but offers a potential route from a readily available starting material.
Direct Alkylation and Functionalization Protocols
Direct functionalization of the pyridazinone core is a powerful strategy for introducing molecular diversity. While the pyridazinone ring is generally electron-deficient and susceptible to nucleophilic attack, targeted C-H functionalization and N-alkylation methods have been developed to modify specific positions of the this compound scaffold and related structures.
N-alkylation of the pyridazinone ring at the N-2 position is a common strategy for introducing various substituents. For instance, some novel 2,6-disubstituted pyridazine-3(2H)-one derivatives have been synthesized and evaluated for their biological activities. In these syntheses, the pyridazinone core is often alkylated with different benzyl (B1604629) bromide derivatives to introduce functional groups at the N-2 position. unica.it
Furthermore, functionalization can be achieved through palladium-catalyzed cross-coupling reactions. This methodology allows for the introduction of aryl or heteroaryl groups at specific positions of the pyridazinone ring, expanding the chemical space of accessible derivatives. nih.gov The reactivity of the C-B bond in pyridazinylboronic acids and their esters has been extensively studied in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides. nih.gov Although challenges such as competing protodeboronation can occur, these methods provide a viable route to functionalized pyridazinones. nih.gov
The table below summarizes selected N-alkylation reactions on pyridazinone derivatives, showcasing the versatility of this approach.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 6-(o-tolyloxy)pyridazin-3(2H)-one | Propyl bromide | 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | - | nih.gov |
| 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | Benzyl bromide | 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | - | nih.gov |
| 6-phenylpyridazin-3(2H)-one | Various benzyl bromides | 2-benzyl-6-phenylpyridazin-3(2H)-one derivatives | - | unica.it |
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single operation. These reactions minimize waste, reduce reaction times, and simplify purification procedures.
A notable example is the one-pot synthesis of 6-substituted 3(2H)-pyridazinones from ketones and glyoxylic acid. researchgate.netsemanticscholar.org This method has been shown to have broad utility in preparing a variety of pyridazinones. The reaction of levulinic acid, a well-known biomass-derived platform chemical, with phenylhydrazine represents a direct and efficient cascade reaction for the synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, a direct precursor to the target molecule. mdpi.commdpi.comrsc.org This reaction proceeds through a sequence of condensation and cyclization steps.
Furthermore, a novel one-pot, three-component synthesis of alkyl 6-aryl-3-methylpyridazine-4-carboxylates has been developed using β-ketoesters, arylglyoxals, and hydrazine hydrate in water, highlighting the potential of MCRs in constructing highly functionalized pyridazine (B1198779) rings. researchgate.net Tandem condensation reactions of α-sulfonyl ketones with methyl ketones have also been employed to produce diverse sulfonyl pyridazines in good yields through a one-pot process involving Riley oxidation, Knoevenagel condensation, and dehydrative imine formation. rsc.org
The following table details examples of multi-component and cascade reactions for the synthesis of pyridazinone derivatives.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type | Reference |
| Acetophenone | Glyoxylic acid | Hydrazine | 6-phenyl-3(2H)-pyridazinone | One-pot | researchgate.netsemanticscholar.org |
| Levulinic acid | Phenylhydrazine | - | 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | Cascade | mdpi.com |
| β-ketoester | Arylglyoxal | Hydrazine hydrate | Alkyl 6-aryl-3-methylpyridazine-4-carboxylate | Three-component | researchgate.net |
| α-sulfonyl ketone | Methyl ketone | Hydrazine | Sulfonyl 3,6-diarylpyridazine | Tandem condensation | rsc.org |
Regioselective Synthesis Approaches
Regioselectivity is a critical aspect of the synthesis of 2,6-disubstituted pyridazin-3(2H)-ones, ensuring the correct placement of the methyl and phenyl groups on the pyridazinone core. Various strategies have been developed to control the regiochemical outcome of the cyclization and functionalization reactions.
The synthesis of 2,6-disubstituted pyridazin-3(2H)-one derivatives often involves the cyclocondensation of a γ-keto acid or its equivalent with a substituted hydrazine. The regioselectivity of this reaction is determined by which carbonyl group of the keto acid reacts with which nitrogen atom of the hydrazine. For the synthesis of this compound, the reaction between a 4-oxopentanoic acid derivative and phenylhydrazine is a key step. The regiochemistry is generally controlled by the inherent reactivity of the carbonyl groups and the nucleophilicity of the nitrogen atoms in phenylhydrazine.
For instance, the synthesis of 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one is achieved by the reaction of ethyl 2-(3-trifluoromethylphenyl)-4-oxopentanoate with 4-methylphenylhydrazine. nih.gov This reaction demonstrates how the choice of substituted precursors can lead to a specific substitution pattern on the final pyridazinone ring.
Furthermore, regioselective N-alkylation of the pyridazinone ring can be influenced by the reaction conditions and the nature of the substituents on the ring. beilstein-journals.org For example, in the synthesis of novel 2,6-disubstituted pyridazin-3-one derivatives, the alkylation step proceeds specifically at the N-2 position. nih.govresearchgate.net
The table below provides examples of reactions where regioselectivity is a key factor in the synthesis of disubstituted pyridazinones.
| Precursor 1 | Precursor 2 | Product | Key for Regioselectivity | Reference |
| Ethyl 2-(3-trifluoromethylphenyl)-4-oxopentanoate | 4-methylphenylhydrazine | 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | Specific combination of keto-ester and hydrazine | nih.gov |
| 3,6-dichloropyridazine | Arylacetonitrile/Phenol/Aniline | 2,6-disubstituted pyridazin-3-one | Stepwise substitution on the dichloropyridazine scaffold | unica.it |
| 2-diethoxyphosphoryl-4-oxoalkanoates | Hydrazines | 4,6-disubstituted pyridazin-3(2H)-ones | Horner-Wadsworth-Emmons olefination of intermediate | nih.gov |
Elucidation of Reaction Mechanisms and Organic Transformations of 6 Methyl 2 Phenylpyridazin 3 2h One
Mechanistic Pathways of Pyridazinone Formation
The most common and direct synthesis of the 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one precursor involves the condensation of a γ-keto acid with a hydrazine (B178648) derivative. nih.govnih.gov Specifically, the reaction of levulinic acid with phenylhydrazine (B124118) provides a classic route to this heterocyclic system. nih.gov An alternative approach involves a domino hydrohydrazination and condensation reaction between phenylhydrazine and 4-pentynoic acid, catalyzed by zinc chloride. scispace.com
The formation mechanism is initiated by a nucleophilic attack from the terminal nitrogen atom of phenylhydrazine onto the electrophilic carbonyl carbon of the ketone group in levulinic acid. This step, often catalyzed by acid, results in the formation of a tetrahedral intermediate which subsequently eliminates a molecule of water to yield a phenylhydrazone intermediate.
Following the formation of the hydrazone, the key ring-forming step occurs via an intramolecular cyclization. The second nitrogen atom of the hydrazine moiety acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid group. This intramolecular nucleophilic acyl substitution proceeds through another tetrahedral intermediate. The final step is the elimination of a second water molecule, leading to the formation of the stable six-membered dihydropyridazinone ring, specifically 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. The fully aromatic 6-Methyl-2-phenylpyridazin-3(2H)-one can then be obtained through an oxidation step.
The phenylhydrazone formed after the initial condensation is the critical intermediate in the reaction sequence. Its stability and conformational arrangement are pivotal for the subsequent intramolecular cyclization to occur efficiently. The reaction is typically performed under reflux conditions, indicating that a significant energy barrier must be overcome, particularly for the cyclization and dehydration steps. nih.gov
The transition states for both the initial hydrazone formation and the subsequent cyclization involve the formation and collapse of tetrahedral intermediates. The rate-determining step can vary depending on the reaction conditions, such as pH and temperature. In the cyclization step, the transition state involves a geometrically constrained structure where the nucleophilic nitrogen and the electrophilic carboxylic acid group are brought into proximity, facilitating the ring closure.
Transformations of the Pyridazinone Ring System
The this compound scaffold allows for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. These reactions can target the functional groups on the pyridazinone core or the appended phenyl group.
The dihydropyridazinone ring system can be aromatized to the corresponding pyridazinone. This transformation is a formal oxidation and can be achieved using various oxidizing agents. For instance, related tricyclic pyridazinone systems have been efficiently oxidized using bromine in acetic acid. nih.gov This suggests that 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one can be converted to this compound via a similar dehydrogenation process. Furthermore, functional groups attached to the core can be selectively oxidized. For example, the oxidation of hydrazone derivatives of related heterocycles has been accomplished using reagents like hydrogen peroxide or selenium dioxide. researchgate.net
Reduction reactions offer a pathway to modify the pyridazinone core. Catalytic hydrogenation is a common method for the reduction of double bonds within the heterocyclic ring. For related pyridazinone derivatives, double bond reduction has been achieved using hydrogen gas in the presence of a chiral Ruthenium catalyst, indicating that stereoselective reductions are possible. researchgate.net This methodology could be applied to reduce the C4=C5 double bond in this compound to yield its 4,5-dihydro derivative. The carbonyl group of the pyridazinone ring is generally less reactive towards reduction but can be reduced under more forcing conditions using powerful reducing agents like lithium aluminum hydride.
The reactivity of the this compound towards substitution reactions is dictated by the electronic nature of its two main components: the phenyl ring and the pyridazinone core.
Electrophilic Substitution: The phenyl group attached to the N2 position is susceptible to electrophilic aromatic substitution. The pyridazinone moiety acts as an electron-withdrawing group, directing incoming electrophiles primarily to the meta position of the phenyl ring. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the phenyl ring to introduce various substituents. Computational studies on similar structures, using molecular electrostatic potential (MEP) maps, have identified the carbonyl oxygen as a highly electronegative region, making it the most probable site for an electrophilic attack on the pyridazinone core itself. mdpi.com
Nucleophilic Substitution: The pyridazinone ring is inherently electron-deficient, making it a target for nucleophilic substitution, particularly if a good leaving group is present on the ring. The palladium-catalyzed cross-coupling reactions of halopyridazinones are highly effective for introducing various substituents. scispace.com For example, a halogen atom introduced at the C4 or C5 position would readily undergo substitution reactions with a range of nucleophiles. Studies on related imidazo[1,2-b]pyridazines have shown that a halogen at the C6 position can be displaced by amines in a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This highlights the potential for functionalizing the pyridazinone core via nucleophilic substitution pathways.
Table 1: Summary of Transformations on the Pyridazinone System
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Oxidation (Aromatization) | Br2 in Acetic Acid | Aromatic Pyridazinone | nih.gov |
| Reduction (C=C bond) | H2, Ru-catalyst | 4,5-Dihydropyridazinone | researchgate.net |
| Electrophilic Substitution (on Phenyl ring) | HNO3/H2SO4 | meta-Nitrophenyl derivative | General Principle |
| Nucleophilic Substitution (on Halogenated Core) | Amines, CsF, DMSO | Amino-substituted Pyridazinone | researchgate.net |
| Cross-Coupling (on Halogenated Core) | Boronic acids, Pd catalyst | Aryl/Alkyl-substituted Pyridazinone | scispace.com |
Halogenation and Dehalogenation Processes
The functionalization of the pyridazinone ring through halogenation is a key strategy for creating reactive intermediates for further synthesis. A primary method involves the conversion of the carbonyl group at the C3 position into a chloro group.
Chlorination: The reaction of a pyridazin-3(2H)-one derivative with phosphorus oxychloride (POCl₃) effectively replaces the carbonyl oxygen with a chlorine atom, yielding the corresponding 3-chloropyridazine (B74176). nih.gov This transformation is significant as it converts the relatively stable lactam functionality into a more reactive chloro-substituted heterocycle, which can readily undergo nucleophilic substitution reactions. For instance, the resulting 3-chloropyridazine can react with nucleophiles like hydrazine hydrate (B1144303) to replace the chlorine atom, demonstrating the utility of the halogenated intermediate. nih.gov
While direct halogenation of the methyl or phenyl groups is less commonly described, the halogenated pyridazinone core itself can serve as a halogenating agent in certain contexts. researchgate.net
Interactive Table: Halogenation of the Pyridazinone Core Below is a summary of a key halogenation reaction.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Phosphorus oxychloride (POCl₃) | 3-Chloro-6-methyl-2-phenylpyridazine | Chlorination (Deoxychlorination) |
Sulfur Incorporation and Reactivity
The incorporation of sulfur into the this compound structure, typically through thionation, yields pyridazine-3(2H)-thione derivatives. These sulfur-containing analogs exhibit unique reactivity and serve as versatile building blocks for more complex heterocyclic systems.
Thionation Methods: Two primary methods are employed for the synthesis of pyridazinethiones:
Direct Thionation: The most common approach involves heating the parent pyridazinone with a thionating agent like phosphorus pentasulfide (P₂S₅) in a dry solvent such as pyridine. nih.gov This reaction directly converts the carbonyl group (C=O) into a thiocarbonyl group (C=S).
From Chloro Intermediate: An alternative route involves reacting the 3-chloropyridazine derivative (obtained from the reaction with POCl₃ as described in 3.2.4) with thiourea. nih.gov
Reactivity of Pyridazinethiones: The resulting pyridazinethione is a valuable intermediate. For example, it can undergo cyclocondensation reactions. When treated with α-halo acids like chloroacetic acid in the presence of a base and an aldehyde, it can form fused ring systems such as pyridazino[3,4-b] nih.govias.ac.inthiazin-6(7H)-ones. nih.gov
Interactive Table: Synthesis and Reactivity of Pyridazinethiones The following table outlines the key transformations involving sulfur incorporation.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Phosphorus pentasulfide (P₂S₅) | 6-Methyl-2-phenylpyridazine-3(2H)-thione | Thionation |
| 3-Chloro-6-methyl-2-phenylpyridazine | Thiourea | 6-Methyl-2-phenylpyridazine-3(2H)-thione | Sulfur Incorporation |
| 6-Methyl-2-phenylpyridazine-3(2H)-thione | Chloroacetic acid, Aldehyde, Base | Fused Pyridazino-thiazinone derivative | Cyclocondensation |
Tautomeric Equilibria and their Influence on Reactivity
Pyridazin-3(2H)-ones, including this compound, can exist in different isomeric forms known as tautomers. This phenomenon, primarily keto-enol tautomerism, significantly influences the molecule's stability and chemical reactivity.
The equilibrium exists between the lactam (keto) form and the lactim (enol or hydroxy) form. For pyridazin-3(2H)-ones, spectroscopic and theoretical evidence strongly indicates that the equilibrium lies heavily in favor of the more stable keto (oxo) form. researchgate.netresearchgate.net
Theoretical studies using density functional theory (DFT) on the parent pyridazin-3(2H)-one have elucidated the mechanism of this conversion. nih.gov
A direct hydrogen transfer from the nitrogen to the oxygen atom has a very high activation energy (around 42.6 kcal/mol) due to the strained four-membered transition state. nih.gov
A more favorable pathway involves the formation of a dimer, which facilitates a double hydrogen transfer with a much lower activation energy (around 14.7 kcal/mol). nih.gov
This tautomeric equilibrium directly impacts the molecule's reactivity, particularly in reactions like alkylation. The presence of two potential nucleophilic sites (N-2 and the exocyclic oxygen) means that alkylating agents can attack either atom. Studies on the methylation of similar pyridazinones have shown that while O-alkylation can occur, N-alkylation is often favored, especially at higher temperatures, indicating a thermodynamic preference for reaction at the nitrogen atom of the predominant keto tautomer. researchgate.net
Interactive Table: Tautomeric Forms of this compound The table below illustrates the main tautomeric forms.
| Tautomer Name | Structural Description | Predominance |
| Keto Form (Lactam) | Carbonyl group (C=O) at C3, Hydrogen on N2 | Predominant, more stable form researchgate.netresearchgate.net |
| Enol Form (Lactim) | Hydroxyl group (C-OH) at C3, C=N double bond in the ring | Minor contributor nih.gov |
Advanced Synthetic Strategies via Activated Intermediates
Modern organic synthesis often employs advanced strategies that proceed through highly reactive, short-lived intermediates to construct complex molecules efficiently. The synthesis of this compound and its derivatives can be achieved through such sophisticated methods.
Domino Reactions: One-pot domino reactions provide an efficient pathway to the pyridazinone core. For example, the reaction of phenylhydrazine with 4-pentynoic acid in the presence of a Lewis acid like zinc chloride (ZnCl₂) can yield a pyridazinone derivative in a single step through a domino hydrohydrazination and condensation sequence. scispace.com This approach avoids the isolation of intermediates, saving time and resources.
Synthesis of Fused Systems via Activated Intermediates: The pyridazinone ring can serve as a scaffold for building more complex, fused heterocyclic systems. This often involves the initial conversion of the carbonyl group into a more reactive intermediate. A notable strategy involves reacting the pyridazinone with semicarbazide (B1199961) hydrochloride to form a semicarbazone. mdpi.comresearchgate.net This semicarbazone is an activated intermediate that can undergo oxidative cyclization with reagents like selenium dioxide to form fused selenadiazolopyridazine derivatives. mdpi.comresearchgate.net A similar reaction using thionyl chloride can yield thiadiazole derivatives. mdpi.com These multi-step, single-pot or sequential transformations highlight the use of activated intermediates to achieve significant molecular complexity.
Interactive Table: Advanced Synthetic Routes This table summarizes advanced synthetic strategies for pyridazinone derivatives.
| Strategy | Starting Materials | Key Intermediate | Final Product Type |
| Domino Reaction | Phenylhydrazine, 4-Pentynoic acid | In-situ hydrazone | Dihydropyridazinone scispace.com |
| Fused Ring Synthesis | Pyridazinone, Semicarbazide HCl, SeO₂ | Semicarbazone | Selenadiazolopyridazine mdpi.comresearchgate.net |
| Fused Ring Synthesis | Pyridazinone, Semicarbazide HCl, SOCl₂ | Semicarbazone | Thiadiazolopyridazine mdpi.com |
Design and Synthesis of Derivatives and Analogues of 6 Methyl 2 Phenylpyridazin 3 2h One
Modification at the Pyridazinone C-6 Position
The substituent at the C-6 position of the pyridazinone ring plays a crucial role in the molecule's biological activity. researchgate.net While the parent compound features a methyl group, numerous derivatives have been synthesized by introducing various aryl and substituted aryl groups at this position. A common synthetic route to achieve this involves the cyclization of β-aroylpropionic acids with phenylhydrazine (B124118). For instance, a series of 6-(substituted phenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-ones can be prepared from the corresponding β-aroylpropionic acids. scispace.com
Another approach involves the solid-phase synthesis of 6-arylpyridazin-3(2H)-ones. In this method, a 3-chloropyridazine (B74176) moiety is immobilized on a Wang resin, followed by a Suzuki cross-coupling reaction with various arylboronic acids. Acid cleavage then yields the desired 6-arylpyridazin-3(2H)-ones with high purity. nih.gov This technique allows for the generation of a library of compounds with diverse C-6 aryl substituents.
Furthermore, the synthesis of 6-aryl-pyridazin-3-amines has been achieved through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, offering a regioselective route to C-6 functionalized pyridazines under neutral conditions. organic-chemistry.org
Table 1: Examples of Modifications at the Pyridazinone C-6 Position
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| β-aroylpropionic acids | Phenylhydrazine, cyclization | 6-(substituted phenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-ones | scispace.com |
| 3,6-dichloropyridazine on Wang resin | Arylboronic acids, Suzuki coupling, acid cleavage | 6-arylpyridazin-3(2H)-ones | nih.gov |
| 1,2,3-triazines | 1-propynylamines, aza-Diels-Alder reaction | 6-aryl-pyridazin-3-amines | organic-chemistry.org |
Substitution Patterns at the Pyridazinone N-2 Position
The N-2 position of the pyridazinone ring is another key site for chemical modification. The phenyl group in the parent compound can be replaced with various substituents to modulate the molecule's properties. For instance, N-alkylation of the pyridazinone core can be achieved by treatment with reagents like ethyl chloroacetate. nih.gov This reaction introduces an ester functionality at the N-2 position, which can be further modified.
A significant number of N-substituted pyridazinone derivatives have been synthesized and evaluated for their biological activities. These include compounds bearing an arylacetamide chain at the N-2 position. researchgate.net The synthesis of these derivatives often involves the reaction of a 6-substituted pyridazinone with a suitable chloroacetamide intermediate in the presence of a base. researchgate.net
Additionally, the introduction of heterocyclic moieties at the N-2 position has been explored. For example, the reaction of 6-aryl-4,5-dihydropyridazin-3(2H)-one with formaldehyde (B43269) and a secondary cyclic amine, such as imidazole (B134444) or 1,2,4-triazole (B32235), via a Mannich reaction, yields N-2 substituted derivatives. researchgate.netscielo.brscielo.br
Table 2: Examples of Substitution Patterns at the Pyridazinone N-2 Position
| Starting Material | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 6-substituted-pyridazin-3(2H)-one | Ethyl chloroacetate | N-2-alkylated pyridazinones | nih.gov |
| 6-substituted-pyridazin-3(2H)-one | Chloroacetamide intermediates, base | N-2-arylacetamide pyridazinones | researchgate.net |
| 6-aryl-4,5-dihydropyridazin-3(2H)-one | Formaldehyde, imidazole/1,2,4-triazole (Mannich reaction) | N-2-(heterocyclic-methyl)pyridazinones | researchgate.netscielo.brscielo.br |
Functionalization at the Pyridazinone C-4 and C-5 Positions
The C-4 and C-5 positions of the pyridazinone ring, being part of the dihydropyridazinone core in the parent compound, offer opportunities for introducing further diversity. Condensation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one with aromatic aldehydes in the presence of a base like sodium ethoxide leads to the formation of 4-substituted benzylidene or 4-arylidene derivatives. scispace.comnih.gov
Furthermore, the synthesis of 4-(N-aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones has been demonstrated through the reaction of N-aryl substituted maleimides with azines. scispace.com This reaction introduces a functionalized side chain at the C-4 position.
Palladium-catalyzed cross-coupling reactions are also a powerful tool for functionalizing the pyridazinone core. For instance, halopyridazin-3(2H)-ones can be effectively used in Suzuki-Miyaura coupling reactions to introduce various substituents at the C-4 position. scispace.com
Table 3: Examples of Functionalization at the Pyridazinone C-4 and C-5 Positions
| Starting Material | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 6-phenyl-4,5-dihydropyridazin-3(2H)-one | Aromatic aldehydes, sodium ethoxide | 4-arylidene-pyridazinones | scispace.comnih.gov |
| N-aryl substituted maleimide | Azines | 4-(N-aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones | scispace.com |
| 4-chloro-pyridazin-3(2H)-one derivative | Arylboronic acid, Pd catalyst (Suzuki-Miyaura coupling) | 4-aryl-pyridazin-3(2H)-ones | scispace.com |
Introduction of Heterocyclic Moieties onto the Pyridazinone Scaffold
The incorporation of heterocyclic moieties into the pyridazinone scaffold is a well-established strategy for developing new derivatives with enhanced biological activities. One common approach is the Mannich reaction, where 6-aryl-4,5-dihydro-(2H)-pyridazin-3-ones are reacted with formaldehyde and a heterocyclic amine, such as imidazole or 1,2,4-triazole, to introduce the heterocycle at the N-2 position. scielo.br
Another strategy involves the synthesis of pyridazinone derivatives bearing a 1,2,4-triazole ring. This can be achieved by inserting a 1-(2-acetyl)-4-substitutedthiosemicarbazide side chain at the N-2 position of the pyridazinone core, followed by cyclization to form the 2-(5-mercapto-4-substituted-4H-1,2,4-triazol-3-yl)methyl side chain. nih.gov
Furthermore, new N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized, demonstrating the fusion of a pyrrole (B145914) ring to the pyridazinone core, followed by the attachment of a triazole moiety. mdpi.com The synthesis of 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one also highlights the direct attachment of a pyrazole (B372694) ring to the pyridazinone core. nih.gov
Table 4: Examples of Heterocyclic Moieties Introduced onto the Pyridazinone Scaffold
| Pyridazinone Precursor | Method of Heterocycle Introduction | Resulting Heterocyclic Moiety | Reference |
|---|---|---|---|
| 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one | Mannich reaction with imidazole/1,2,4-triazole | Imidazole or 1,2,4-triazole at N-2 | scielo.br |
| N-2 substituted pyridazinone | Cyclization of a thiosemicarbazide (B42300) side chain | 1,2,4-triazole at N-2 | nih.gov |
| Pyrrolo[3,4-d]pyridazinone | Further substitution | N-substituted-1,2,4-triazole | mdpi.com |
| 6-chloropyridazin-3(2H)-one derivative | Nucleophilic substitution | 3,5-dimethyl-1H-pyrazole at C-6 | nih.gov |
Strategies for Fused Pyridazinone Systems
The synthesis of fused pyridazinone systems allows for the creation of more rigid and complex molecular architectures. A key strategy for constructing these systems is through cycloaddition reactions. For instance, [3+2] cycloaddition reactions of pyridazinium ylides with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate lead to the formation of pyrrolo[1,2-b]pyridazines. researchgate.netnih.gov
Another approach involves the condensation of pyridazinone derivatives to build an adjacent ring. For example, pyrido[3,4-c]pyridazine-3,8-dione has been prepared from a 4-methyl pyridazine-6-one derivative through condensation of the methyl group with DMFDMA, followed by treatment of the resulting enamine intermediate with an aniline. mdpi.com
Furthermore, the synthesis of selenadiazolopyridazine and thiadiazolopyridazine derivatives has been achieved starting from 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone. This involves the formation of a semicarbazone at the C-3 position, followed by oxidative cyclization with selenium dioxide or reaction with thionyl chloride to yield the fused selenadiazole or thiadiazole ring, respectively. mdpi.com
Table 5: Examples of Strategies for Fused Pyridazinone Systems
| Starting Pyridazinone System | Reaction Type | Fused System Formed | Reference |
|---|---|---|---|
| Pyridazinium ylides | [3+2] Cycloaddition | Pyrrolo[1,2-b]pyridazines | researchgate.netnih.gov |
| 4-methyl pyridazine-6-one derivative | Condensation and cyclization | Pyrido[3,4-c]pyridazines | mdpi.com |
| 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | Semicarbazone formation and oxidative cyclization | Selenadiazolopyridazines/Thiadiazolopyridazines | mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyl 2 Phenylpyridazin 3 2h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
NMR spectroscopy is a cornerstone technique for the structural elucidation of pyridazinone derivatives, offering precise insights into the proton and carbon environments, as well as the conformation of the molecule. nih.govresearchgate.net One- and two-dimensional NMR experiments are utilized for the complete assignment of all signals. nih.govresearchgate.net
Proton NMR (1H NMR) spectroscopy provides critical information about the number, type, and connectivity of protons within a molecule. For 6-Methyl-2-phenylpyridazin-3(2H)-one, the spectrum is expected to show distinct signals corresponding to the methyl, phenyl, and pyridazinone ring protons.
In a related compound, 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, the methyl protons (CH₃) appear as a singlet around δ 2.14 ppm. nih.gov The aromatic protons of the phenyl group typically resonate as a multiplet in the range of δ 7.20–7.51 ppm. nih.gov For the unsaturated parent compound, the two vinyl protons on the pyridazinone ring would be expected to appear as doublets, demonstrating their adjacent relationship (vicinal coupling). The specific chemical shifts are influenced by the solvent and the substituents on the phenyl or pyridazinone rings. nih.govresearchgate.net
Table 1: Representative 1H NMR Spectral Data for a Pyridazinone Derivative
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Methyl Protons (CH₃) | ~2.1 | Singlet |
| Pyridazinone Ring Protons | ~6.8 - 7.2 | Doublet |
| Phenyl Protons | ~7.2 - 7.6 | Multiplet |
Note: Data are generalized based on typical values for the pyridazinone scaffold.
Carbon-13 NMR (13C NMR) spectroscopy complements 1H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. oregonstate.edu
For the this compound skeleton, the spectrum would feature a signal for the methyl carbon at the high-field end (upfield). The carbons of the phenyl ring would appear in the aromatic region (δ 110-160 ppm). The two sp² hybridized carbons of the pyridazinone ring would also resonate in this region. A key diagnostic signal is the carbonyl carbon (C=O) of the lactam ring, which appears at the low-field end of the spectrum (downfield), typically in the range of δ 160-180 ppm. oregonstate.edu
In the saturated analog, 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, the methyl carbon appears at δ 23.2 ppm, the phenyl carbons resonate between δ 125 and 128.6 ppm, and the carbonyl carbon is observed at δ 165 ppm. nih.gov The complete assignment of the carbon signals for various pyridazinone derivatives is often achieved through two-dimensional NMR techniques like HSQC and HMBC experiments. nih.govresearchgate.net
Table 2: Typical 13C NMR Chemical Shift Ranges for the this compound Scaffold
| Carbon Assignment | Chemical Shift (δ, ppm) Range |
| Methyl Carbon (CH₃) | 15 - 25 |
| Pyridazinone Ring Carbons (C4, C5) | 120 - 140 |
| Phenyl Carbons | 120 - 145 |
| Pyridazinone Ring Carbon (C6) | 145 - 155 |
| Carbonyl Carbon (C3) | 160 - 170 |
Note: Ranges are approximate and can vary based on substitution and solvent.
For fluorinated derivatives of this compound, such as those containing trifluoromethyl (-CF₃) or fluoro-phenyl groups, 19F NMR spectroscopy is a powerful and highly sensitive analytical tool. rsc.orgrsc.org Due to the scarcity of naturally occurring fluorinated compounds, 19F NMR spectra are generally simple with no background interference. rsc.org The technique provides information on the number and electronic environment of fluorine atoms in the molecule.
The large chemical shift dispersion in 19F NMR allows for the clear resolution of signals from fluorine atoms in different chemical environments. nih.gov For example, in a compound like 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one, the 19F NMR spectrum would show a distinct signal for the -CF₃ group, confirming its presence and providing information about its electronic surroundings. nih.gov This methodology is particularly useful for analyzing fluorinated compounds in complex mixtures without the need for extensive purification. rsc.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound and its derivatives, the IR spectrum provides clear evidence for key structural features.
The most prominent and diagnostic absorption band is the strong carbonyl (C=O) stretch of the cyclic amide (lactam) group, which typically appears in the region of 1650-1700 cm⁻¹. Other significant absorptions include those for the C=N and C=C bonds of the pyridazinone and phenyl rings, which are found in the 1400-1650 cm⁻¹ range. The C-H stretching vibrations of the aromatic and methyl groups are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Bands for Pyridazinone Derivatives
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3000 - 3100 | C-H stretch | Aromatic (Phenyl & Pyridazinone Ring) |
| 2850 - 3000 | C-H stretch | Aliphatic (Methyl) |
| 1650 - 1700 | C=O stretch | Carbonyl (Lactam) |
| 1550 - 1650 | C=N stretch | Imine (Pyridazinone Ring) |
| 1400 - 1600 | C=C stretch | Aromatic (Phenyl & Pyridazinone Ring) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. It also offers structural information based on the fragmentation patterns of the molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern can help confirm the connectivity of the different parts of the molecule, such as the phenyl group and the methyl-substituted pyridazinone core.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for determining the molecular weight of polar molecules like pyridazinone derivatives with minimal fragmentation. The analysis typically reveals protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.
For instance, the ESI-MS spectrum of a derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, displayed molecular ion peaks corresponding to [M+H]⁺ and [M+Na]⁺, which confirmed its molecular weight. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the compound's elemental formula. This precise mass data is crucial for confirming the identity of newly synthesized compounds and distinguishing between molecules with the same nominal mass but different atomic compositions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that separates chemical components in a sample and then provides structural information by analyzing the mass-to-charge ratio of the resulting fragments. In the analysis of this compound, GC-MS is instrumental for both identification and elucidation of its fragmentation pathways under electron ionization (EI).
The retention time (t R ) in the gas chromatograph is a key parameter for identification, dependent on the column specifications (stationary phase, length, diameter) and analytical conditions (temperature program, carrier gas flow rate). While a specific retention time can only be determined experimentally under defined conditions, it serves as a reliable identifier when compared against a known standard.
Upon entering the mass spectrometer, the molecule undergoes ionization, typically via electron impact, forming a molecular ion (M⁺•). For this compound (molar mass: 186.22 g/mol ), the molecular ion peak would be expected at an m/z of 186. This M⁺• peak is often, but not always, the peak with the highest mass-to-charge ratio. The stability of the molecular ion determines its abundance in the spectrum.
The subsequent fragmentation of the molecular ion provides a unique fingerprint for the compound. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral radicals. For this compound, the fragmentation is expected to occur at the weakest bonds and lead to the formation of stable fragments. Key expected fragmentation pathways include:
Loss of the Phenyl Group: Cleavage of the N-phenyl bond could lead to the formation of a phenyl cation [C₆H₅]⁺ at m/z 77 and a [M-C₆H₅]⁺ fragment.
Cleavage of the Pyridazinone Ring: The heterocyclic ring can undergo various cleavages. A common pathway for similar structures involves the loss of CO (carbonyl group) or N₂.
Formation of Tropylium (B1234903) Ion: The phenyl ring and adjacent fragments can rearrange to form the stable tropylium ion [C₇H₇]⁺ at m/z 91.
Methyl Group Cleavage: Loss of the methyl group ([CH₃]•) would result in a fragment at [M-15]⁺.
The relative abundance of these fragments helps in confirming the structure. The most abundant fragment ion in the spectrum is designated as the base peak.
| m/z | Proposed Fragment Ion | Structural Formula | Significance |
|---|---|---|---|
| 186 | Molecular Ion | [C₁₁H₁₀N₂O]⁺• | Confirms molecular weight. |
| 105 | Phenyl isocyanate fragment | [C₆H₅-N=C=O]⁺ | Result of ring cleavage. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Common stable fragment from phenyl-containing compounds. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Indicates the presence of a phenyl group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is characterized by absorption bands corresponding to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The key chromophores in this molecule are the phenyl ring and the conjugated pyridazinone system.
The expected electronic transitions are primarily of two types:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions resulting in strong absorption bands. The conjugated system formed by the pyridazinone ring and the phenyl group will give rise to intense π → π* absorptions.
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These are lower energy transitions and result in weaker absorption bands compared to π → π* transitions.
The solvent used can influence the position of the absorption maxima (λ_max), a phenomenon known as solvatochromism. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelength. A shift to a shorter wavelength is a hypsochromic (blue) shift, while a shift to a longer wavelength is a bathochromic (red) shift. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift.
| Transition Type | Orbital Change | Associated Chromophore | Expected Wavelength Region | Expected Intensity (ε) |
|---|---|---|---|---|
| π → π | π Bonding → π Antibonding | Phenyl ring, C=C and C=O in pyridazinone | Shorter Wavelength (UV) | High |
| n → π | Non-bonding → π Antibonding | C=O and C=N groups | Longer Wavelength (UV/Visible) | Low |
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray diffraction (XRD) on single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available, analysis of the closely related compound 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one offers significant insights. nih.gov The primary difference is the saturation of the C4-C5 bond in the di-hydro analogue, which affects the conformation of the pyridazinone ring.
In the crystal structure of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, the pyridazine (B1198779) ring adopts a skew-boat conformation. nih.gov The dihedral angle between the phenyl ring and the mean plane of the pyridazine ring is 53.27 (10)°. nih.gov For the target compound, this compound, the presence of the C4=C5 double bond would likely result in a more planar pyridazinone ring.
The solid-state packing is governed by non-covalent interactions. In the dihydro-analogue, the crystal structure reveals that molecules are linked by C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov The C—H⋯π interaction occurs between a methyl group and the phenyl ring of a neighboring molecule. nih.gov Similar interactions, along with potential π–π stacking between the phenyl and pyridazinone rings of adjacent molecules, would be expected to play a significant role in the crystal packing of this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.4151 (2) |
| b (Å) | 7.9010 (2) |
| c (Å) | 10.1888 (3) |
| β (°) | 106.607 (1) |
| Volume (ų) | 494.89 (2) |
| Z | 2 |
These intermolecular forces dictate the crystal lattice's stability and influence the material's physical properties, such as melting point and solubility.
Computational Chemistry and Molecular Modeling Studies of 6 Methyl 2 Phenylpyridazin 3 2h One
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the geometric and electronic properties of molecules. For 6-Methyl-2-phenylpyridazin-3(2H)-one, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine the most stable conformation (lowest energy state) of the molecule. researchgate.net
The process involves geometric optimization, where the bond lengths, bond angles, and dihedral angles are systematically adjusted to find the global minimum on the potential energy surface. The resulting optimized structure provides a theoretical model of the molecule's geometry. These calculated parameters are frequently compared with experimental data from X-ray crystallography to validate the computational method. researchgate.net For pyridazinone derivatives, DFT calculations have shown good agreement with experimental findings. researchgate.net For instance, the pyridazine (B1198779) ring in a related compound, 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, was found to have a skew-boat conformation. nih.gov
Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for a Pyridazinone Core Structure Note: This table presents typical data for a pyridazinone ring to illustrate the comparison between calculated and experimental values. Actual values for this compound would require a specific study.
| Parameter | DFT/B3LYP Calculated Value | Experimental X-ray Value |
|---|---|---|
| N1-N2 Bond Length (Å) | 1.367 | 1.357(3) |
| C3=O1 Bond Length (Å) | 1.235 | 1.237(2) |
| C5-C6 Bond Length (Å) | 1.430 | 1.413(3) |
| N1-N2-C3 Bond Angle (°) | 120.5 | 121.1(2) |
| C4-C5-C6 Bond Angle (°) | 118.9 | 119.2(2) |
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a fundamental tool for analyzing the chemical reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy corresponds to the molecule's electrophilicity or acidity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com A small energy gap suggests the molecule is more reactive. mdpi.commdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify these properties. researchgate.net
Table 2: Conceptual Frontier Molecular Orbital Properties and Global Reactivity Descriptors
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 |
| Chemical Softness | S | 1 / (2η) | 0.2 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.0 |
Molecular Electrostatic Potential (MEP) Mapping for Local Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive sites. mdpi.com The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. nih.gov
Typically, red and yellow regions indicate a negative electrostatic potential, signifying areas that are rich in electrons. researchgate.net These sites are prone to electrophilic attack and are associated with nucleophilic character. researchgate.net Conversely, blue regions represent a positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net Green areas denote neutral or zero potential. nih.gov For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity, identifying it as a primary site for electrophilic interaction. researchgate.net The phenyl ring and methyl group hydrogens would likely exhibit a positive potential (blue).
Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses for Bonding Characteristics and Donor-Acceptor Interactions
Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) analyses provide a detailed description of the bonding and electronic structure within a molecule, going beyond the classical Lewis structure. wikipedia.orgwisc.edu This method analyzes the delocalization of electron density, which is crucial for understanding molecular stability and hyperconjugative interactions. mdpi.com
Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N2 | π(C4-C5) | 20.5 | π-conjugation |
| π(C4-C5) | π(C3-N2) | 15.2 | π-conjugation |
| LP(2) O1 | σ(N2-C3) | 5.8 | Hyperconjugation |
| σ(C6-Cmethyl) | π(C5-C6) | 4.1 | Hyperconjugation |
Molecular Docking Simulations for Ligand-Target Interactions (Computational Prediction)
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific target protein. nih.gov This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com
The simulation involves placing the optimized 3D structure of the ligand into the active site of a receptor and calculating the binding affinity, often expressed as a docking score in kcal/mol. mdpi.com A more negative score typically indicates a stronger, more favorable binding interaction. The simulation also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. Pyridazinone derivatives have been studied as ligands for various biological targets.
Table 4: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |
| Monoamine Oxidase B (MAO-B) | 2BYB | -7.9 | Tyr435, Gln206, Cys172 |
| Phosphodiesterase 4 (PDE4) | 3G3L | -9.1 | Gln443, Asn395, Met434 |
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov A 3D Hirshfeld surface is generated around the molecule, and properties such as d_norm (normalized contact distance) are mapped onto it. The d_norm map uses a color scale where red spots indicate intermolecular contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds. mdpi.com
The analysis also produces a 2D "fingerprint plot," which summarizes all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). mdpi.com The plot can be decomposed to show the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the total crystal packing. nih.gov This provides a quantitative measure of how molecules interact with their neighbors in the solid state.
Table 5: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyridazinone Derivative
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.5 |
| C···H / H···C | 25.0 |
| O···H / H···O | 18.5 |
| N···H / H···N | 8.0 |
| C···C | 3.0 |
Quantum Chemical Calculations for Reaction Energetics and Pathways
Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. These calculations can determine the energetics and pathways of a reaction, providing insights that are often difficult to obtain experimentally.
By locating transition states (the highest energy point along a reaction coordinate) and intermediates, researchers can construct a reaction profile that shows the change in Gibbs free energy throughout the reaction. mdpi.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. mdpi.com Such calculations can be used to predict the feasibility of a proposed synthetic route, understand selectivity, and explore potential side reactions for the synthesis or modification of this compound. mdpi.comnih.gov For instance, DFT calculations can model reaction pathways such as N-alkylation or electrophilic substitution on the pyridazinone ring, providing the activation energy barriers for each potential step.
6 Methyl 2 Phenylpyridazin 3 2h One As a Versatile Synthetic Intermediate and Building Block
Utilization in the Construction of Complex Organic Molecules
The 6-Methyl-2-phenylpyridazin-3(2H)-one scaffold is a valuable platform for the assembly of complex, multi-substituted organic molecules. The initial synthesis of the core itself allows for the introduction of key substituents that can be further elaborated. A common synthetic route to the pyridazinone core involves the condensation of a γ-keto acid with a hydrazine (B178648) derivative. For instance, the reaction between ethyl 2-(3-trifluoromethylphenyl)-4-oxopentanoate and 4-methylphenylhydrazine (B1211910) yields a highly substituted pyridazinone, demonstrating how complexity can be built into the structure from readily available precursors. nih.gov
Once formed, the pyridazinone ring can undergo further modifications. The double bond within the heterocyclic ring and the attached methyl and phenyl groups provide handles for subsequent reactions. This allows chemists to use the this compound core as a foundational element, systematically adding new stereocenters and functional groups to build larger, more intricate molecular structures. The stability of the pyridazinone ring under various reaction conditions makes it a reliable building block in multi-step synthetic sequences.
Role in the Development of Diverse Heterocyclic Systems
The pyridazinone nucleus is an excellent precursor for the synthesis of fused heterocyclic systems, which are of great interest in materials science and medicinal chemistry. By introducing appropriate functional groups onto the this compound core, chemists can initiate cyclization reactions to form bicyclic and tricyclic structures.
A prominent strategy involves using a pyridazinone derivative bearing a reactive group, such as an amine, to construct an adjacent ring. For example, studies on the related 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone have shown that the amino group can be converted into a semicarbazone, which then undergoes oxidative cyclization with selenium dioxide to form a fused selenadiazole ring system. mdpi.com A similar transformation using Lawesson's reagent or phosphorus pentasulfide can yield a thiadiazole ring. mdpi.com These reactions highlight how the pyridazinone scaffold can serve as a template for annulation reactions, leading to novel heterocyclic frameworks with potentially unique properties.
This approach has been used to generate a variety of fused systems, including:
mdpi.comscispace.comnih.govSelenadiazolo[4,5-c]pyridazines mdpi.com
mdpi.comscispace.comnih.govThiadiazolo[4,5-c]pyridazines mdpi.com
mdpi.comscispace.comnih.govDiazaphospholo[5,4-c]pyridazines mdpi.com
mdpi.comscispace.comnih.govTriazolo[1,5-b]pyridazines mdpi.com
The synthesis of these diverse systems underscores the role of the pyridazinone core as a foundational element in heterocyclic chemistry.
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridazinone Precursors
| Starting Material Type | Reagents | Fused Heterocycle Formed | Reference |
|---|---|---|---|
| Aminopyridazinone Semicarbazone | Selenium Dioxide | mdpi.comscispace.comnih.govSelenadiazolo[4,5-c]pyridazine | mdpi.com |
| Aminopyridazinone Semicarbazone | Lawesson's Reagent | mdpi.comscispace.comnih.govThiadiazolo[4,5-c]pyridazine | mdpi.com |
| Aminopyridazinone Phenylhydrazone | Phosphorus Trichloride | mdpi.comscispace.comnih.govDiazaphospholo[5,4-c]pyridazine | mdpi.com |
Strategies for Introducing New Functional Groups through the Core Scaffold
The this compound scaffold offers several positions for the introduction of new functional groups, allowing for the fine-tuning of its chemical and physical properties. Key strategies include modifications at the C4 and C5 positions of the pyridazinone ring, the C6-methyl group, and the N2-phenyl ring.
Functionalization of the Pyridazinone Ring: The C4 and C5 positions of the pyridazinone ring are susceptible to electrophilic attack. Halogenation, for instance, can introduce bromine or chlorine atoms, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the attachment of a wide variety of aryl, alkyl, and alkynyl substituents, significantly increasing molecular diversity. Condensation reactions with aldehydes at the C4 position are also a common strategy, particularly when an adjacent activating group is present. scispace.com
Modification of the C6-Methyl Group: The methyl group at the C6 position can be functionalized through radical reactions. For example, radical bromination can convert the methyl group into a bromomethyl group, which is a versatile electrophile for substitution reactions with various nucleophiles, enabling the attachment of new side chains.
Substitution on the N2-Phenyl Ring: The phenyl ring at the N2 position can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, particularly if activating or directing groups are present. This allows for the introduction of functional groups that can alter the electronic properties of the entire molecule or serve as handles for further synthetic transformations.
These functionalization strategies provide a toolbox for chemists to systematically modify the this compound core, creating libraries of analogues for various applications.
Precursor for Advanced Pharmaceutical Scaffolds
The pyridazin-3(2H)-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. scispace.com Consequently, this compound and its derivatives serve as crucial precursors for the development of advanced pharmaceutical scaffolds with diverse therapeutic potential. mdpi.comscispace.com
Numerous studies have demonstrated that compounds incorporating the pyridazinone moiety exhibit significant biological activities. The specific substituents at the C6 (methyl) and N2 (phenyl) positions, along with further modifications, can modulate the potency and selectivity of these compounds for different biological targets. The versatility of this scaffold has led to the investigation of its derivatives for a variety of therapeutic applications.
Table 2: Investigated Biological Activities of Pyridazin-3(2H)-one Derivatives
| Therapeutic Area | Biological Target/Activity | Reference |
|---|---|---|
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | nih.gov |
| Cardiovascular | Cardiotonic, Antihypertensive, Vasorelaxant | scispace.commdpi.comresearchgate.net |
| Antiviral | Inhibition of Viral Proteases (e.g., SARS-CoV-2) | mdpi.com |
| Anticancer | Inhibition of cancer cell line proliferation | scispace.com |
| Antimicrobial | Antibacterial and Antifungal activity | mdpi.comscispace.com |
| Analgesic | Pain relief activity | scispace.comnih.gov |
The ability to synthesize a wide array of derivatives from the this compound core allows for extensive structure-activity relationship (SAR) studies. This facilitates the optimization of lead compounds to enhance their efficacy and safety profiles, making this scaffold a valuable starting point in modern drug discovery programs. nih.gov
Structure Activity Relationships Sar in the Context of Molecular Interactions
Influence of Substituent Position and Electronic Nature on Molecular Recognition
The arrangement and electronic properties of substituents on the pyridazinone core are critical determinants of molecular recognition by biological targets. Specific groups at the C-4, C-5, C-6, and N-2 positions have been shown to significantly modulate activity.
The methyl group at the C-6 position is a foundational component of many biologically active pyridazinone derivatives. Its presence is integral to the core structure of potent N-formyl peptide receptor (FPR) agonists. nih.gov The heterocyclic ring substitutions at the C-6 position, in general, have been found to enhance analgesic and anti-inflammatory actions. sarpublication.com While direct comparisons isolating the effect of the C-6 methyl group versus other alkyl groups are limited in the literature, its consistent inclusion in highly active compounds suggests it provides a favorable steric and electronic profile for receptor binding. In crystal structures of related compounds, this methyl group is involved in intermolecular interactions, such as C—H⋯π interactions, which can contribute to binding affinity. nih.gov
The C-4 and C-5 positions of the pyridazinone ring are key sites for modification that significantly impact biological activity and selectivity. Introducing various functional groups at these positions has led to the development of compounds with diverse pharmacological profiles.
Analgesic Activity: The introduction of 4,5-dihalo, 5-arylidene, and 4-carbamoyl groups has been associated with the emergence of analgesic properties. sarpublication.com
FPR Agonism: In the development of potent agonists for N-formyl peptide receptors (FPR1 and FPR2), a methoxybenzyl group at the C-4 position was identified as a critical structural feature in a series of 6-methyl-substituted pyridazinones. nih.gov
Antifungal Activity: For a series of pyridazinone analogs developed as β-1,3-glucan synthase inhibitors, substitutions at C-4 and C-5 were crucial. A morpholino group at C-4 and a piperazinyl moiety at C-5 were key elements of the lead compound. nih.gov
These findings underscore the importance of the C-4 and C-5 positions as points for diversification to modulate the therapeutic application of the pyridazinone scaffold.
While the parent compound features a phenyl group directly attached to N-2, a highly effective strategy for enhancing biological activity involves replacing this phenyl group with a more complex side chain, such as an acetamide (B32628) linker. The presence of an acetamide side chain attached to the lactam nitrogen at the N-2 position is reported to be essential for potent activity in certain contexts. sarpublication.com This modification has been shown to significantly increase analgesic and anti-inflammatory effects. sarpublication.com Specifically, in a series of 6-methyl-4-(methoxybenzyl)pyridazin-3(2H)-ones, an acetamide side chain at the N-2 position was found to be a prerequisite for potent N-formyl peptide receptor agonist activity. nih.gov This side chain likely provides additional hydrogen bonding opportunities and conformational flexibility, allowing for optimal interaction with the receptor's binding pocket.
Stereochemical Considerations and Their Impact on Molecular Activity
The introduction of chiral centers into pyridazinone derivatives can lead to significant differences in biological activity between enantiomers, highlighting the importance of stereochemistry in molecular recognition. Studies on chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones have demonstrated that N-formyl peptide receptors (FPRs) can exhibit stereoselectivity. nih.gov
In a specific series of compounds where a chiral center was introduced in the acetamide side chain at the N-2 position, the enantiomers were separated and evaluated for their ability to stimulate intracellular calcium flux in FPR-transfected cells. The results showed that the receptors generally preferred the R-(-)-forms over the S-(+)-enantiomers. nih.gov This enantiomeric preference indicates that a specific three-dimensional arrangement of the substituents is necessary for optimal interaction with the chiral environment of the receptor's binding site. The elongation of the carbon chain at the chiral center was also found to generally increase biological activity. nih.gov
| Compound Series | Chiral Center Location | Observed Stereoselectivity | Receptor Preference | Reference |
|---|---|---|---|---|
| 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones | N-2 acetamide side chain | FPRs exhibit enantiomer selectivity | Generally prefer R-(-)-forms over S-(+)-enantiomers | nih.gov |
Conformation-Activity Relationships (CAR) from Computational Studies
Computational studies and crystallographic analyses have provided valuable insights into the relationship between the three-dimensional conformation of 6-methyl-2-phenylpyridazin-3(2H)-one derivatives and their biological activity. These studies help to rationalize observed SAR data and guide the design of new, more potent molecules.
X-ray crystallography of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one revealed that the pyridazine (B1198779) ring adopts a skew-boat conformation. nih.govnih.gov A key conformational feature is the spatial relationship between the pyridazinone core and the N-2 phenyl substituent. The dihedral angle between the best mean-plane of the pyridazine ring and the phenyl ring was determined to be 53.27°. nih.govnih.gov This non-planar arrangement is a critical aspect of the molecule's preferred low-energy state.
Further computational studies on conformationally constrained analogues of pyridazinones have reinforced the importance of this geometry for cardiovascular activity. For highly active compounds, a near-planar arrangement of the phenyl and pyridazinone rings was found to be a common feature. Conversely, derivatives that were inactive exhibited conformations that deviated significantly from planarity. nih.gov
| Compound | Methodology | Key Conformational Finding | Implication for Activity | Reference |
|---|---|---|---|---|
| 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | X-ray Crystallography | Pyridazine ring in a skew-boat conformation; Dihedral angle of 53.27° between pyridazine and phenyl rings. | Defines the stable ground-state conformation. | nih.govnih.gov |
| Conformationally constrained phenylpyridazinones | Molecular Mechanics (MM2) | Active compounds have a near-planar arrangement of phenyl and pyridazinone rings. | Planarity is correlated with higher cardiovascular activity. | nih.gov |
| Substituted 6-methyl-pyridazin-3(2H)-one derivative | DFT Calculations | Analysis of FMO, MEP, and electrophilicity index. | Predicts chemical reactivity and potential biological activity based on electronic properties. | mdpi.com |
Design Principles for Modulating Specific Molecular Interactions
The molecular architecture of this compound offers several key positions where structural modifications can be implemented to modulate its interactions with biological targets. The design principles for altering the compound's activity are primarily centered on substitutions at the C6-methyl and the N2-phenyl positions of the pyridazinone core. These modifications influence the compound's electronic properties, steric profile, and potential for forming specific intermolecular bonds.
The pyridazin-3(2H)-one nucleus itself is a critical pharmacophore. The presence of two adjacent nitrogen atoms and a keto group provides sites for protonation and, importantly, the formation of hydrogen bonds, which are fundamental to the variety of pharmacological properties observed in this class of compounds. nih.gov The nitrogen atoms act as robust hydrogen bond acceptors, a feature that can be pivotal in drug-target interactions. nih.govnih.gov Furthermore, analysis of the closely related compound, 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, reveals the capacity for C—H⋯O hydrogen bonds and C—H⋯π interactions involving the keto group, methyl group, and the phenyl ring, highlighting the key interaction points of the scaffold. nih.gov
A primary strategy for modulating molecular interactions involves the substitution of the methyl group at the C6 position. While the parent compound features a simple methyl group, structure-activity relationship (SAR) studies on analogous series, where this position is replaced by a substituted phenyl ring, provide significant insight. The nature of the substituent on this C6-phenyl ring dramatically influences biological activity. For instance, in a series of 6-(4-substitutedphenyl)-3-pyridazinones evaluated for vasorelaxant properties, derivatives with a hydroxyl group on the phenyl ring displayed superior activity compared to those with methyl groups or an unsubstituted phenyl ring. nih.gov This suggests that introducing a hydrogen bond donor at this position can enhance interaction with the biological target.
Conversely, another study on vasorelaxant pyridazinone analogs found that electron-withdrawing groups, such as a nitro substituent on the C6-phenyl ring, resulted in superior activity compared to unsubstituted or bromo-substituted derivatives. nih.gov This indicates that the electronic properties of the C6 substituent are a critical design parameter, with both electron-donating and electron-withdrawing groups capable of enhancing potency, likely through different interaction mechanisms depending on the specific target's active site.
Table 1: SAR of 6-(4-substitutedphenyl)-3-pyridazinone Derivatives as Vasorelaxants Data sourced from a study on potential hydralazine (B1673433) analogues. nih.gov
| Compound ID | C6-Phenyl Substituent (Position 4) | Vasorelaxant Activity (EC₅₀ in µM) |
| 2a | -H | 0.4240 |
| 2d | -CH₃ | 0.1916 |
| 2g | -OH | 0.2180 |
| 2h | -OH (Position 3) | 0.07154 |
Table 2: Impact of C6-Phenyl Substitution on Vasorelaxant Activity of Pyridazinone Derivatives Data from a study on novel pyridazin-3-one derivatives. nih.gov
| Compound Series | C6-Phenyl Substituent | Range of Vasorelaxant Activity (EC₅₀ in µM) |
| 4a, 4b | Unsubstituted Phenyl | 0.0978 - 0.1828 |
| 4e, 4f, 4g, 4h | Nitro-substituted Phenyl | 0.0114 - 0.1214 |
| 4i, 4j, 4k, 4l | Bromo-substituted Phenyl | 0.0432 - 0.6732 |
Modifications to the phenyl ring at the N2 position represent another key design principle. This ring can participate in π-π stacking interactions with aromatic residues in a target protein. nih.gov Altering the electronic nature of this ring through substitution can fine-tune these non-covalent interactions. For example, in a series of 4,5-dihydro-pyridazinone derivatives, substitution at the 2-position of the pyridazinone ring was found to increase vasodilatory potential, with a 2-(4-fluorophenyl) derivative emerging as a particularly potent compound. sarpublication.com This highlights that introducing electron-withdrawing substituents on the N2-phenyl ring can be a viable strategy for enhancing biological activity. Similarly, the presence of a benzyl (B1604629) group at the N2-position has been associated with potent and selective inhibitory activity in other pyridazinone-based scaffolds, emphasizing the importance of the size and nature of the substituent at this position for achieving target specificity. nih.gov
Replacing the C6-methyl group with substituted aryl rings to introduce new hydrogen bonding or electronic interactions.
Introducing either electron-donating (e.g., -OH) or electron-withdrawing (e.g., -NO₂) groups on the C6-aryl substituent to enhance potency.
Adding substituents, particularly those with electron-withdrawing properties (e.g., -F), to the N2-phenyl ring to modulate π-π stacking and other electronic interactions. These modifications allow for the fine-tuning of the molecule's binding affinity and specificity for its biological targets.
Medicinal Chemistry Aspects and Molecular Target Interactions
Scaffold Design and Optimization for Biological Activity
The development of pyridazinone-based compounds as therapeutic agents often involves sophisticated design strategies to enhance their biological activity and selectivity. These approaches include modifying the core scaffold and employing rational design principles based on the target's structure.
Scaffold Hopping and Hybridization Strategies
Scaffold hopping and molecular hybridization are key strategies in modern drug design used to identify novel core structures with improved properties. In the context of the pyridazine (B1198779) scaffold, researchers have successfully employed these techniques to develop potent kinase inhibitors.
One notable strategy involved the ring expansion of a pyrazole (B372694) ring into a pyridazine ring, a form of scaffold hopping, to design novel inhibitors of c-jun N-terminal kinase-1 (JNK1). acs.orgnih.gov This approach was combined with a hybridization strategy, which involved integrating the potent anticancer pyridazine ring with a 4-fluorophenyl group, a moiety known for high JNK1 inhibitory activity. acs.orgnih.gov This dual approach led to the synthesis of a series of 3,6-disubstituted pyridazine derivatives with significant biological activity. acs.orgnih.gov
Rational Drug Design Approaches
Rational drug design leverages the understanding of a biological target's structure to create specific and potent inhibitors. For pyridazinone derivatives, this has been particularly effective in developing selective enzyme inhibitors and receptor agonists.
In the pursuit of novel anti-inflammatory agents, a ligand-based drug design approach was utilized to develop a series of 6-methyl-2,4-disubstituted pyridazin-3(2H)-one derivatives as agonists for Formyl Peptide Receptors (FPRs). nih.govnih.govresearchgate.net This research identified critical structural features for activity, such as the necessity of an acetamide (B32628) side chain at the N-2 position of the pyridazinone ring and the role of lipophilic or electronegative substituents on the aryl group. nih.govnih.gov
Similarly, rational design has been instrumental in creating selective cyclooxygenase-2 (COX-2) inhibitors. Structure-activity relationship (SAR) studies have shown that incorporating a sulfonamide substituent at the para position of a phenyl group on the pyridazinone scaffold confers optimal COX-2 inhibitory potency and selectivity. cu.edu.egcu.edu.eg This specific modification allows the molecule to fit into a secondary pocket present in the COX-2 enzyme but not in the COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govmedcentral.com
Mechanisms of Molecular Interaction with Biological Targets (In Vitro/Ex Vivo Studies)
The therapeutic potential of 6-Methyl-2-phenylpyridazin-3(2H)-one and its analogues stems from their specific interactions with key biological targets, including enzymes, receptors, and kinases.
Interaction with Enzymes: e.g., Cyclooxygenase (COX) Inhibition and Selectivity Profiles (COX-1/COX-2)
The pyridazinone scaffold is a prominent template for developing anti-inflammatory agents that selectively target the COX-2 enzyme. cu.edu.egnih.gov The COX enzyme has two main isoforms: COX-1, which is involved in maintaining normal physiological functions like protecting the gastric mucosa, and COX-2, which is primarily induced during inflammation. medcentral.comnih.gov Selective inhibition of COX-2 is a key goal in anti-inflammatory drug design to achieve therapeutic effects without the gastric side effects caused by COX-1 inhibition. nih.gov
Numerous studies have synthesized and evaluated pyridazinone derivatives for their COX inhibitory activity, demonstrating good affinity and remarkable selectivity for COX-2. cu.edu.egnih.gov The selectivity is often quantified by a selectivity index (SI), calculated as the ratio of the IC50 value for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 0.30 | 0.059 | 5.08 | cu.edu.eg |
| Indomethacin | - | - | - | nih.gov |
| Derivative 78c | 12.16 | 0.054 | 225.18 | cu.edu.eg |
| Derivative 80a | 10.78 | 0.043 | 250.69 | cu.edu.eg |
| Derivative 4a | - | 0.01745 | - | nih.gov |
| Derivative 5a | - | 0.01676 | - | nih.gov |
Data represents a selection of findings from referenced studies; IC50 values are a measure of inhibitory concentration.
Receptor Agonism: e.g., Formyl Peptide Receptors (FPR1, FPRL1, FPRL2)
Derivatives of 6-methyl-pyridazin-3(2H)-one have been identified as a novel class of small-molecule agonists for Formyl Peptide Receptors (FPRs), which are crucial in regulating inflammation and immune responses. nih.govnih.gov A large series of these compounds were synthesized and evaluated for their ability to activate FPR1, FPRL1 (FPR2), and FPRL2 (FPR3). nih.govresearchgate.net
The biological activity was assessed by measuring the mobilization of intracellular calcium in human HL-60 cells that were transfected to express specific FPRs. nih.govnih.gov This research led to the identification of both potent mixed FPR1/FPRL1 agonists and selective FPRL1 agonists. nih.govnih.gov The structure-activity relationship studies highlighted that an acetamide side chain at position 2 and specific substitutions on the terminal aryl ring are critical for potent agonist activity. nih.govnih.gov
| Compound | Target Receptor(s) | EC50 (µM) | Activity | Reference |
| 14a | FPR1 / FPRL1 | - | Potent mixed agonist | nih.govnih.gov |
| 14x | FPRL1 | - | Potent and specific agonist | nih.govnih.gov |
| 14h | FPR1 / FPRL1 | 0.6 | Most potent chemotactic agent | nih.govnih.gov |
EC50 is the concentration of a drug that gives a half-maximal response.
Kinase Pathway Modulation: e.g., c-jun N-terminal kinase-1 (JNK1) Gene Expression and Protein Levels
The pyridazine scaffold has also been explored for its potential to modulate kinase signaling pathways involved in cancer cell proliferation and survival. nih.gov Specifically, novel 3,6-disubstituted pyridazine derivatives have been designed to target the c-jun N-terminal kinase-1 (JNK1) pathway. nih.govnih.gov
In preclinical studies, certain pyridazine derivatives were shown to downregulate the gene expression of JNK1 and reduce the protein levels of its activated, phosphorylated form. nih.gov This inhibition of JNK1 activity subsequently affects its downstream targets, including the transcription factors c-Jun and c-Fos. nih.govnih.gov Molecular docking and dynamics simulations have been used to predict and confirm the binding mode of these compounds within the JNK1 binding pocket, providing a structural basis for their inhibitory activity. nih.govnih.gov
Fatty Acid Binding Protein (FABP4) Inhibition
Fatty Acid Binding Protein 4 (FABP4), also known as A-FABP or aP2, is a protein primarily expressed in adipocytes and macrophages that plays a crucial role in the interplay between metabolic and inflammatory pathways. nih.gov FABP4 is involved in the development of insulin (B600854) resistance and atherosclerosis, making it a significant therapeutic target. nih.gov The pyridazin-3(2H)-one scaffold has been identified as a novel class of FABP4 inhibitors. mdpi.com
Computational studies using ligand-growing experiments have been employed to design new pyridazinone-based structures capable of inhibiting FABP4. mdpi.comuel.ac.uk These efforts have led to the synthesis and biological evaluation of 4-amino and 4-ureido pyridazinone derivatives. mdpi.com Research has identified several potent analogs, with some exhibiting inhibitory concentrations (IC50) in the low micromolar range, comparable to or even exceeding that of the established FABP4 ligand, arachidonic acid. mdpi.comcore.ac.uk Optimization of a 4-amino-pyridazin-3(2H)-one scaffold led to the identification of an analog, compound 14e , with an IC50 value of 1.57 µM, which was more potent than the positive control, arachidonic acid (IC50 = 3.30 µM). core.ac.ukresearchgate.net
The inhibitory activity of several pyridazinone-based FABP4 inhibitors is detailed in the table below.
| Compound | Scaffold Type | IC50 (µM) | Reference |
| Analog 14e | 4-amino-pyridazin-3(2H)-one | 1.57 | core.ac.ukresearchgate.net |
| Various Analogs | Pyridazin-3(2H)-one | 2.97 to 23.18 | mdpi.com |
| Arachidonic Acid | Endogenous Ligand (Control) | 3.30 - 3.42 | mdpi.comcore.ac.uk |
Phosphodiesterase-III (PDE-III) Inhibition
Phosphodiesterase-III (PDE-III), a key enzyme in cellular signaling, hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP). samipubco.comresearchgate.net Inhibition of PDE-III leads to increased intracellular cAMP levels, which mediates a positive inotropic effect (increased force of cardiac contraction) and vasodilation. samipubco.com Consequently, PDE-III inhibitors are utilized in the treatment of heart failure. samipubco.comresearchgate.net
The pyridazinone core is a well-established scaffold for potent PDE inhibitors. jchemrev.com Specific derivatives have shown high efficacy and selectivity for the PDE-III isoenzyme. For instance, the cardiotonic drug MCI-154, a 6-phenyl-4,5-dihydro-pyridazin-3(2H)-one derivative, selectively inhibits canine cardiac PDE-III. samipubco.com Another dihydro pyridazine derivative demonstrated a remarkably potent PDE-IIIB inhibitory activity with an IC50 in the nanomolar range. samipubco.com The development of such compounds highlights the potential of the pyridazinone structure in designing effective cardiotonic agents. samipubco.comjchemrev.com
| Compound | Target | IC50 | Activity |
| MCI-154 | Canine Cardiac PDE-III | 2.5 ± 0.6 µM | Cardiotonic Agent |
| Dihydro pyridazine analog | PDE-IIIB | 0.19 nM | Potent Inhibitor |
Calcium Sensitizing Activity
Calcium sensitizers represent a class of cardiotonic agents that enhance the sensitivity of myocardial contractile proteins to calcium, thereby producing a positive inotropic effect without significantly increasing intracellular calcium concentrations. jchemrev.com This mechanism is considered advantageous for treating congestive heart failure as it may avoid calcium overload-related side effects like arrhythmias. jchemrev.com
Certain pyridazinone derivatives have been identified as possessing calcium-sensitizing properties. sarpublication.com The drug Pimobendan, which features a pyridazinone core, is a notable example that improves cardiac output through both vasodilation and a positive inotropic effect. sarpublication.com Its mechanism involves enhancing the calcium-induced contraction of cardiac muscle fibers, likely by increasing the sensitivity of the regulatory protein troponin to calcium. sarpublication.com Similarly, Levosimendan, another compound with this activity, relaxes coronary arteries and can reduce force at high stimulation levels without altering or even while increasing calcium levels, distinguishing its action from traditional PDE-III inhibitors like milrinone. sarpublication.com
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable computational tools in modern drug discovery. They aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This predictive capability allows for the rational design of novel molecules with enhanced potency and selectivity, thereby accelerating the drug development process. nih.gov
The pyridazinone scaffold has been the subject of such computational studies to understand and predict its therapeutic activities. For example, a field-based 3D-QSAR study was conducted on a series of bicyclic heteroaromatic pyridazinone derivatives to describe their structure-activity relationships as PDE3A inhibitors. nih.gov The resulting models revealed that the inhibitory activities were primarily influenced by steric and hydrophobic fields, providing crucial insights for designing more potent antiplatelet agents. nih.gov
Similarly, QSAR and pharmacophore analyses have been applied to other pyridazinone derivatives to predict their efficacy as inhibitors of different enzymes, such as acetylcholinesterase. researchgate.net These studies involve calculating various physicochemical parameters and using regression analysis to build predictive models. researchgate.net By identifying the key molecular features responsible for biological activity, QSAR models guide the synthesis of new analogs of this compound with potentially improved profiles for FABP4 inhibition, PDE-III inhibition, or calcium-sensitizing effects.
Conclusion and Future Research Directions
Summary of Current Research Contributions
Research on 6-methyl-2-phenylpyridazin-3(2H)-one and its derivatives has unveiled a broad spectrum of pharmacological activities. The pyridazinone core is recognized for its role in compounds targeting cardiovascular diseases, cancer, inflammation, and microbial infections. eurekalert.orgresearchgate.netnih.govnih.gov
Key contributions in the field include:
Cardiovascular Effects: Pyridazinone derivatives have been extensively investigated for their cardiovascular properties, including antihypertensive, cardiotonic, and antiplatelet activities. nih.gov Some analogues have shown potent vasorelaxant effects, suggesting their potential in treating hypertension. researchgate.net
Anticancer Activity: Numerous studies have demonstrated the antiproliferative effects of pyridazinone derivatives against various cancer cell lines. nih.govnih.gov The mechanism of action often involves the inhibition of critical cellular targets like specific kinases or tubulin polymerization. nih.govnih.gov
Anti-inflammatory and Analgesic Properties: The 6-methyl-pyridazin-3(2H)-one scaffold has been a key component in the development of novel anti-inflammatory and analgesic agents. nih.govscispace.comsarpublication.com A notable finding is the identification of 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as a class of small-molecule agonists for formyl peptide receptors (FPR1 and FPRL1), which play a crucial role in the inflammatory response. nih.gov
Enzyme Inhibition: Derivatives have been designed as inhibitors for various enzymes, including monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases. nih.govmdpi.com
Structural and Synthetic Chemistry: Significant efforts have been dedicated to the synthesis and structural elucidation of these compounds. X-ray crystallography studies have provided detailed insights into their three-dimensional structure, including the conformation of the pyridazine (B1198779) ring and intermolecular interactions like C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.govmdpi.com
Remaining Challenges in Synthesis and Mechanistic Understanding
Despite considerable progress, several challenges persist in the synthesis and full mechanistic understanding of this compound and its derivatives.
Synthetic Efficiency and Scalability: While various synthetic routes have been established, such as the condensation of levulinic acid with phenylhydrazine (B124118) or domino hydrohydrazination reactions, challenges related to yield, scalability, and the use of environmentally benign reagents remain. scispace.comnih.gov Developing cost-effective and sustainable one-pot syntheses is an ongoing objective. scispace.com
Regioselectivity and Stereocontrol: The synthesis of complex, multi-substituted pyridazinone derivatives often requires precise control over regioselectivity. Furthermore, the introduction of chiral centers necessitates the development of efficient asymmetric syntheses to access enantiomerically pure compounds, which is crucial as different enantiomers can have vastly different biological activities.
Mechanistic Elucidation: A complete understanding of the reaction mechanisms for many pyridazinone syntheses is still evolving. researchgate.net Deeper insight into the kinetics and thermodynamics of these reactions could lead to more optimized and efficient synthetic protocols.
Bioavailability and Target Specificity: A significant hurdle in the development of pyridazinone-based therapeutics is achieving adequate bioavailability and high target specificity. eurekalert.org Improving the pharmacokinetic profiles of these compounds to ensure they reach their biological target in sufficient concentration without causing off-target effects is a primary challenge for medicinal chemists.
Prospects for Novel Derivative Design and Targeted Molecular Interactions
The future of research on this compound is heavily reliant on the rational design of novel derivatives with tailored biological activities. The structural versatility of the pyridazinone core allows for systematic modification to optimize interactions with specific biological targets.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for understanding how different substituents on the pyridazinone ring influence biological activity. eurekalert.org For instance, research has shown that an acetamide (B32628) side chain at the N-2 position and lipophilic groups on the phenyl ring are critical for activity at formyl peptide receptors. nih.gov Future work will continue to build on these SAR models to design more potent and selective compounds.
Computational and Structure-Based Design: The integration of computational tools like molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling is becoming indispensable. mdpi.comnih.gov These methods enable the prediction of binding affinities and the visualization of interactions between pyridazinone derivatives and their target proteins, guiding the synthesis of more effective molecules. researchgate.net
Hybrid Molecules and Scaffold Hopping: A promising strategy involves creating hybrid molecules that combine the pyridazinone scaffold with other known pharmacophores to achieve dual-acting or synergistic effects. nih.gov Additionally, scaffold hopping can be employed to design novel pyridazinone-based structures that maintain key interaction points with a target while possessing improved drug-like properties.
Targeted Drug Delivery: Exploring the potential of conjugating potent pyridazinone derivatives to targeting moieties could enhance their efficacy and reduce systemic toxicity, particularly in cancer therapy.
Emerging Methodologies in Pyridazinone Research
Advancements in analytical and computational techniques are revolutionizing the study of pyridazinone derivatives, from synthesis to biological evaluation.
Advanced Spectroscopic and Crystallographic Techniques: The use of sophisticated techniques like 2D NMR and single-crystal X-ray diffraction is fundamental for the unambiguous characterization and structural elucidation of novel pyridazinone compounds. nih.govmdpi.com These methods provide precise information on molecular geometry, which is essential for structure-based drug design.
High-Throughput Screening (HTS): HTS technologies allow for the rapid biological evaluation of large libraries of pyridazinone derivatives against a multitude of biological targets, accelerating the discovery of new lead compounds.
In Silico Drug Repurposing: Computational methods such as inverse virtual screening are being employed to screen existing libraries of pyridazinone compounds against different biological targets. researchgate.net This drug repurposing strategy can identify new therapeutic applications for previously synthesized molecules, saving time and resources.
Green Chemistry Approaches: There is a growing emphasis on developing synthetic methodologies that align with the principles of green chemistry. This includes the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions to minimize the environmental impact of pyridazinone synthesis. scispace.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methyl-2-phenylpyridazin-3(2H)-one, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, 4-substituted derivatives are prepared via condensation of acetophenone derivatives with glyoxylic acid in glacial acetic acid, followed by cyclization with hydrazine hydrate under reflux . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) . Key intermediates are characterized using H NMR (e.g., δ 2.35 ppm for methyl groups), IR (C=O stretching ~1670 cm), and mass spectrometry (m/z consistent with molecular ions) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer :
- H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Confirms lactam C=O absorption (~1650–1680 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 228 for the parent compound) and fragmentation patterns validate the core structure .
Q. How can researchers screen the biological activity of this compound derivatives?
- Methodological Answer : In vitro assays are standard. For cardiovascular activity, measure positive inotropic effects in isolated heart models (e.g., rat atrial tissue). For enzyme inhibition (e.g., proteases), use fluorogenic substrates to determine IC values via dose-response curves .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
- Methodological Answer :
- Reaction Solvent : Use aprotic solvents (e.g., DMF) for nucleophilic substitutions to minimize side reactions .
- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate cyclization steps .
- Purification : Gradient elution in column chromatography (e.g., 10–50% ethyl acetate in hexane) improves separation of polar intermediates .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is standard. For example:
| Parameter | Value (Example) |
|---|---|
| Space group | C2/c |
| a, b, c (Å) | 20.902, 4.290, 37.683 |
| β (°) | 101.53 |
| R-factor | 0.059 |
| Data collection with a Bruker SMART CCD detector and SADABS absorption correction ensures accuracy . Disorder in substituents (e.g., trifluoromethyl groups) is modeled using split positions . |
Q. How to address contradictions in structure-activity relationship (SAR) studies of pyridazinone derivatives?
- Methodological Answer :
- Systematic Substitution : Vary substituents at positions 4 and 6 (e.g., electron-withdrawing vs. donating groups) and test in standardized assays .
- Molecular Docking : Use software like AutoDock to predict binding modes to targets (e.g., proteases) and reconcile discrepancies between activity and structural data .
Q. What analytical methods resolve purity issues in this compound synthesis?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities at 254 nm .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove byproducts .
Q. How can computational modeling predict the biological activity of novel pyridazinone analogs?
- Methodological Answer :
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond acceptors from datasets of active/inactive analogs .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess target-ligand stability (e.g., RMSD < 2 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
